Val-Ala-PABC-Exatecan

Topoisomerase I Inhibition ADC Payload Potency Camptothecin Derivatives

Val-Ala-PABC-Exatecan is a drug-linker conjugate designed for antibody-drug conjugates (ADCs), comprising a cathepsin B-cleavable valine-alanine dipeptide linker coupled to a para-aminobenzyloxycarbonyl (PABC) self-immolative spacer, which releases the potent topoisomerase I inhibitor Exatecan upon lysosomal processing. The Exatecan payload is a hexacyclic camptothecin analog that exhibits significantly enhanced potency relative to earlier-generation topoisomerase I inhibitors such as SN-38 and topotecan.

Molecular Formula C40H43FN6O8
Molecular Weight 754.8 g/mol
Cat. No. B12384687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Ala-PABC-Exatecan
Molecular FormulaC40H43FN6O8
Molecular Weight754.8 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O
InChIInChI=1S/C40H43FN6O8/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52)/t20-,28-,33-,40-/m0/s1
InChIKeyZACAMCPLQSLRJF-PICQSYHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Val-Ala-PABC-Exatecan: Drug-Linker Conjugate Procurement for Next-Generation ADC Development


Val-Ala-PABC-Exatecan is a drug-linker conjugate designed for antibody-drug conjugates (ADCs), comprising a cathepsin B-cleavable valine-alanine dipeptide linker coupled to a para-aminobenzyloxycarbonyl (PABC) self-immolative spacer, which releases the potent topoisomerase I inhibitor Exatecan upon lysosomal processing . The Exatecan payload is a hexacyclic camptothecin analog that exhibits significantly enhanced potency relative to earlier-generation topoisomerase I inhibitors such as SN-38 and topotecan . This linker-payload combination is supplied as a trifluoroacetate salt for improved handling stability and is intended for conjugation to monoclonal antibodies via maleimide-PEG handles in research and development settings .

Why Val-Ala-PABC-Exatecan Cannot Be Directly Substituted with Alternative ADC Linker-Payload Combinations


Substitution of Val-Ala-PABC-Exatecan with other commercially available ADC linker-payloads—such as GGFG-DXd, Val-Cit-PABC-MMAE, or Val-Ala-PABC-MMAE—is scientifically unsound without complete re-optimization of the conjugate. The Val-Ala-PABC-Exatecan system leverages a specific dipeptide sequence optimized for cathepsin B recognition and cleavage kinetics distinct from Val-Cit motifs [1]. Moreover, the Exatecan payload confers unique membrane permeability properties that directly govern bystander killing efficacy, a functional attribute not replicable by auristatin (MMAE/MMAF) or maytansinoid payloads . Even among topoisomerase I inhibitor-based systems, Exatecan derivatives exhibit potency and resistance profiles that differ from the DXd payload employed in approved ADCs such as trastuzumab deruxtecan . The quantitative evidence below substantiates that linker cleavage efficiency, payload potency, plasma stability, and bystander effect magnitude are interdependent variables that preclude generic substitution.

Quantitative Differentiation Evidence for Val-Ala-PABC-Exatecan Relative to Comparators


Exatecan Payload Potency: 6-Fold and 28-Fold Superior to SN-38 and Topotecan

The Exatecan payload in Val-Ala-PABC-Exatecan exhibits anti-proliferative activity approximately 6-fold greater than SN-38 (the active metabolite of irinotecan) and 28-fold greater than topotecan when evaluated against a panel of 32 malignant cell lines . In direct topoisomerase I enzymatic assays using enzyme extracted from SUIT-2 human pancreatic cancer cells, Exatecan (DX-8951) inhibited topoisomerase I activity with an IC₅₀ of 0.82 μg/mL, compared to 2.3 μg/mL for SN-38 [1].

Topoisomerase I Inhibition ADC Payload Potency Camptothecin Derivatives

Val-Ala Linker Cleavage Specificity: Cathepsin B Recognition with Distinct Kinetics vs. Val-Cit

The Val-Ala dipeptide sequence in Val-Ala-PABC-Exatecan is specifically recognized and cleaved by lysosomal cathepsin B, with the PABC spacer enabling self-immolative payload release [1]. While both Val-Ala and Val-Cit sequences are widely employed as cathepsin B substrates, they exhibit differential cleavage kinetics and stability profiles. Val-Ala-containing linkers demonstrate high stability in human plasma while enabling efficient drug release upon internalization and lysosomal trafficking [2]. Unlike Val-Cit-PABC systems which have been reported to undergo non-cathepsin B-mediated cleavage in mouse plasma [3], Val-Ala-PABC linkers maintain a more restricted enzymatic cleavage profile.

Cathepsin B Cleavage ADC Linker Engineering Lysosomal Processing

Bystander Killing Effect: Exatecan-Mediated Cytotoxicity Against Antigen-Negative Cells

Exatecan-based ADCs exhibit a potent bystander killing effect attributable to the high membrane permeability of the released Exatecan payload . In coculture studies using HER2-positive KPL-4 cells and HER2-negative MDA-MB-468 cells, DS-8201a (trastuzumab deruxtecan), which employs an Exatecan derivative (DXd), eliminated both HER2-positive and HER2-negative cells, whereas T-DM1 (trastuzumab emtansine with DM1 payload) and a conjugate with a low-permeability DXd derivative (anti-HER2-DXd (2)) did not . The bystander effect is enabled by the non-ionizable nature of the Exatecan payload after linker cleavage, which facilitates passive diffusion across cell membranes [1]. In contrast, MMAE-based ADCs such as enfortumab vedotin demonstrate bystander killing but with different efficiency and target-dependence profiles [2].

Bystander Effect Membrane Permeability Tumor Heterogeneity

Exatecan Topoisomerase I Enzymatic IC₅₀: 2.2 μM (0.975 μg/mL)

Exatecan (DX-8951) inhibits DNA topoisomerase I with an IC₅₀ of 2.2 μM (0.975 μg/mL) in cell-free enzymatic assays . This represents the free payload potency prior to conjugation. In comparative assays using topoisomerase I extracted from SUIT-2 human pancreatic cancer cells, Exatecan demonstrated an IC₅₀ of 0.82 μg/mL versus 2.3 μg/mL for SN-38, representing a 2.8-fold greater inhibitory potency at the enzymatic level [1]. The enhanced enzymatic inhibition translates to the superior anti-proliferative activity observed in cellular assays.

Topoisomerase I Inhibition Enzymatic Assay ADC Payload Characterization

Exatecan In Vivo Antitumor Efficacy: 92% Tumor Growth Inhibition at 50 mg/kg Cumulative Dose

In human gastric adenocarcinoma SC-6 xenograft models in nude mice, Exatecan (DX-8951) administered intravenously three times at 4-day intervals achieved a tumor growth inhibition (TGI) rate of 92% at the maximum cumulative dose of 50 mg/kg, with significant inhibition observed across a wide dose range from 3.325 mg/kg to 50 mg/kg without toxic death [1]. This in vivo efficacy profile is superior to that observed for CPT-11 (irinotecan) and SK&F 10486-A in comparable xenograft models . The compound has demonstrated broad antitumor activity against gastric, pancreatic, colon, breast, ovarian, and lung tumor xenografts [1].

In Vivo Efficacy Xenograft Model ADC Payload Validation

Optimal Research and Development Applications for Val-Ala-PABC-Exatecan


ADC Development Targeting Heterogeneous Solid Tumors

Val-Ala-PABC-Exatecan is optimally suited for conjugation to antibodies targeting solid tumor antigens with heterogeneous expression patterns. The Exatecan payload's high membrane permeability enables potent bystander killing of antigen-negative or antigen-low tumor cells adjacent to antigen-positive cells . This property is critical for indications such as breast cancer, gastric cancer, non-small cell lung cancer, and colorectal cancer where intratumoral antigen heterogeneity is a documented driver of therapeutic resistance. Research programs developing ADCs for these indications should prioritize Val-Ala-PABC-Exatecan over non-bystander-capable payloads such as DM1 or DM4.

Preclinical Efficacy Studies Requiring Cross-Species Translational Relevance

The Val-Ala linker in Val-Ala-PABC-Exatecan exhibits restricted cathepsin B-mediated cleavage compared to Val-Cit linkers, which are subject to non-specific cleavage by mouse plasma carboxylesterases [1]. For ADC programs conducting preclinical toxicology and efficacy studies in murine models, Val-Ala-PABC-Exatecan may provide more translationally relevant pharmacokinetic and safety data by minimizing species-specific linker instability artifacts. Researchers should consider this linker when designing ADC candidates intended for both murine efficacy testing and subsequent clinical translation.

Topoisomerase I Inhibitor-Resistant Cancer Model Studies

Exatecan has demonstrated activity against P-glycoprotein-mediated multidrug-resistant cell lines and CPT-11-resistant variants . Val-Ala-PABC-Exatecan is therefore a strategic choice for ADC programs targeting cancers with documented or anticipated resistance to first-generation topoisomerase I inhibitors (irinotecan/SN-38, topotecan). The enhanced potency of Exatecan—6-fold and 28-fold greater than SN-38 and topotecan, respectively —combined with its resistance profile, supports its use in developing ADCs for heavily pretreated patient populations or intrinsically resistant tumor types.

Comparison Studies Evaluating Linker-Payload Combinations for Lead ADC Selection

Val-Ala-PABC-Exatecan serves as an essential comparator in systematic linker-payload optimization studies. Researchers evaluating multiple drug-linker constructs—including Val-Cit-PABC-MMAE, GGFG-DXd, and Val-Ala-PABC-MMAE—should include Val-Ala-PABC-Exatecan to benchmark the relative contributions of linker sequence (Val-Ala vs. Val-Cit vs. GGFG) and payload class (topoisomerase I inhibitor vs. microtubule inhibitor) to overall ADC performance. The quantitative data on Exatecan potency (IC₅₀ = 2.2 μM) , bystander effect capability , and in vivo efficacy (92% TGI at 50 mg/kg) [2] provide a robust reference for head-to-head comparisons.

Technical Documentation Hub

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